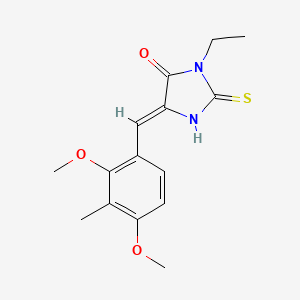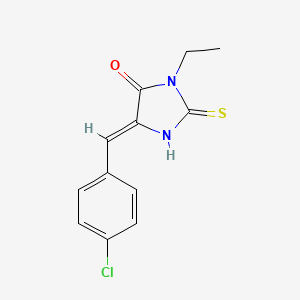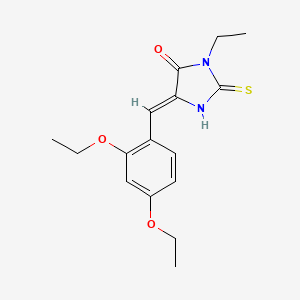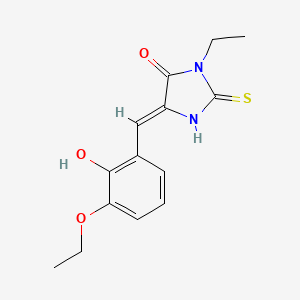
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone, also known as DMEMBI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMEMBI belongs to the class of imidazolidinone compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to bind to the active site of matrix metalloproteinases, thereby inhibiting their activity. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activity of matrix metalloproteinases, which are involved in extracellular matrix remodeling and cancer cell invasion. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to induce apoptosis by activating the caspase cascade. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the activation of NF-κB, which is involved in inflammation and cancer. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to have antiviral activity by inhibiting the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments. The advantages of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its high potency, selectivity, and specificity towards its cellular targets. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is also stable and easy to synthesize. The limitations of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone include its low solubility in water, which can limit its use in in vivo studies. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can also be toxic at high concentrations, which can limit its therapeutic potential.
Orientations Futures
Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research. One of the significant future directions is to optimize the synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone to achieve higher yields and purity. Another future direction is to study the pharmacokinetics and pharmacodynamics of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in animal models to determine its efficacy and toxicity. Further research can also be done to explore the potential therapeutic applications of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone in other fields of research, such as neurodegenerative diseases. Finally, future research can be done to develop 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Conclusion:
In conclusion, 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer therapy, anti-inflammatory, and antiviral agent. The mechanism of action of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone involves its interaction with various cellular targets, including matrix metalloproteinases, caspases, and NF-κB. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has several advantages and limitations for lab experiments, including its high potency, selectivity, and specificity towards its cellular targets. Several future directions can be explored for 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone research, including optimizing the synthesis method, studying the pharmacokinetics and pharmacodynamics, exploring potential therapeutic applications, and developing 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone analogs with improved solubility and toxicity profiles.
Méthodes De Synthèse
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process starting from 2,4-dimethoxy-3-methylbenzaldehyde and ethyl isothiocyanate. The first step involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with thiosemicarbazide to form 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone. The second step involves the reaction of 2,4-dimethoxy-3-methylbenzylidene-thiosemicarbazone with ethyl isothiocyanate to form 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research. One of the significant research areas is cancer therapy. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. 5-(2,4-dimethoxy-3-methylbenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an anti-inflammatory and antiviral agent.
Propriétés
IUPAC Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-5-17-14(18)11(16-15(17)21)8-10-6-7-12(19-3)9(2)13(10)20-4/h6-8H,5H2,1-4H3,(H,16,21)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWXYNHMRHRLH-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=C(C=C2)OC)C)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)C)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)

![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![3-[3-(benzoylamino)phenyl]acrylic acid](/img/structure/B5910960.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)



![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)